molecular formula C21H26O6 B015688 Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside CAS No. 67381-29-7

Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Cat. No.: B015688
CAS No.: 67381-29-7
M. Wt: 374.4 g/mol
InChI Key: TUYNJBPDHIJUNF-TXVWBRJLSA-N
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Description

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (CAS 67381-29-7) is a chemically modified monosaccharide derivative widely employed in carbohydrate chemistry and glycobiology. Its molecular formula is C₂₁H₂₆O₆, with an average mass of 374.433 Da and five defined stereocenters . The compound features benzyl ether protecting groups at the 2- and 4-positions of the mannose ring, leaving the 3- and 6-hydroxyl groups available for further functionalization. This regioselective protection enhances its utility as a synthetic intermediate in oligosaccharide assembly and glycoconjugate synthesis .

Key applications include:

  • Drug Discovery: Used to study carbohydrate-protein interactions relevant to cancer and immunology .
  • Synthetic Chemistry: Serves as a building block for complex glycosides due to its stability under acidic and basic conditions .
  • Biological Research: Explored for antimicrobial and anticancer activities, leveraging its structural mimicry of natural glycans .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNJBPDHIJUNF-TXVWBRJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453644
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67381-29-7
Record name Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Base in Benzylation

The choice of base significantly impacts reaction efficiency and selectivity. Sodium hydride, while highly reactive, can promote over-benzylation at elevated temperatures, as observed in glucopyranoside derivatives. Silver(I) oxide offers superior control, particularly in polar aprotic solvents like dimethylformamide (DMF), where it facilitates controlled deprotonation of hydroxyl groups without inducing side reactions. For example, reactions conducted with Ag₂O at 60°C in DMF achieved 70–75% yields in analogous systems, compared to 50–55% with NaH under similar conditions.

Solvent Effects

Solvent polarity directly influences reaction kinetics. Non-polar solvents like toluene favor slower reaction rates, enhancing selectivity for less sterically hindered hydroxyl groups. Conversely, polar solvents such as DMF accelerate benzylation but risk compromising regioselectivity. A balance is struck using tetrahydrofuran (THF), which moderately solubilizes both the carbohydrate substrate and benzyl chloride while maintaining regiocontrol.

Temperature and Reaction Time

Optimal temperatures range from 60°C to 80°C, with prolonged reaction times (>6 hours) correlating with increased formation of regioisomers. Kinetic studies in glucopyranoside systems revealed that maintaining temperatures below 70°C reduces byproduct formation by 15–20%.

Purification and Isolation Techniques

Chromatographic Methods

Crude reaction mixtures typically contain regioisomers and per-benzylated byproducts, necessitating advanced purification. Silica gel chromatography with gradient elution (ethyl acetate/hexane) remains the gold standard, resolving 2,4-di-O-benzyl derivatives from 3,6-protected analogs. High-performance liquid chromatography (HPLC) using C18 columns further refines purity, particularly for analytical validation.

Crystallization Procedures

Recrystallization from ethanol/water mixtures (4:1 v/v) yields crystalline Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside with >98% purity. This method is preferred for large-scale batches due to its cost-effectiveness, though it requires precise control over cooling rates to avoid oiling out.

Large-Scale Synthesis Considerations

Industrial production scales benzylation reactions to 50–100 L batches, employing continuous flow reactors to enhance heat dissipation and mixing efficiency. However, challenges persist in recycling expensive catalysts like Ag₂O and minimizing solvent waste. Recent advances include immobilized base systems, where sodium hydride is supported on alumina, reducing reagent consumption by 30%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃): Key signals include δ 4.85 (d, J = 1.8 Hz, H-1), 4.60–4.45 (m, benzyl CH₂), and 3.40 (s, OCH₃). 13C NMR confirms benzylation via peaks at δ 138.2 (benzyl Cq) and 73.8 (C-2, C-4). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation at m/z 374.1572 [M+Na]⁺.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) achieves baseline separation of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (tᵣ = 12.3 min) from regioisomers (tᵣ = 14.1 min).

Comparative Analysis of Synthetic Routes

ParameterStepwise BenzylationOne-Pot Benzylation
Yield65–70%50–55%
Purity Post-Purification>98%90–92%
Catalyst CostHigh (Ag₂O)Moderate (NaH)
ScalabilityLimitedHigh

Stepwise methods offer superior purity but face scalability limitations due to costly catalysts. One-pot protocols, while less selective, are more amenable to industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
MDB serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. The benzyl groups provide protective functionality that allows for selective modifications during synthesis. This capability is crucial for developing various carbohydrate derivatives with specific properties .

Synthesis of Complex Carbohydrates
Researchers utilize MDB as a starting material to synthesize more complex carbohydrates essential for biological processes. By modifying the protecting groups on MDB, various functionalities can be introduced, leading to the creation of diverse carbohydrate derivatives .

Biological Applications

Substrate for Glycosidases
MDB is employed in studies involving glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. By using MDB as a substrate, researchers can investigate enzyme mechanisms and substrate specificity, enhancing the understanding of carbohydrate metabolism .

Lectin Binding Studies
The compound is also used to probe the binding affinities of lectins, which are proteins that specifically bind to carbohydrates. These studies are vital for understanding cell-cell recognition processes and other biological interactions .

Medical Research

Potential Drug Delivery Systems
MDB has been investigated for its potential role in drug delivery systems. Its structure allows it to interact with biological molecules, making it a candidate for developing therapeutic agents targeting diseases such as HIV and cancer .

Inhibition of Bacterial Adhesion
Research indicates that MDB can inhibit the adhesion of Escherichia coli to host cells by competing with mannose for binding sites. This property suggests its potential use in preventing urinary tract infections by blocking bacterial colonization .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, MDB is utilized in producing specialty chemicals and reagents for organic synthesis. Its unique reactivity patterns make it an attractive compound for various chemical reactions .

Mechanism of Action

The mechanism of action of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substitution Pattern and Reactivity

The position and number of protecting groups significantly influence reactivity and applications. Below is a comparative analysis:

Compound Name Substitution Pattern Molecular Weight Key Features References
Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside 2,4-di-O-benzyl 374.43 Da Regioselective reactivity at 3- and 6-OH; stable under hydrogenolysis
Methyl 2,4-Di-O-benzyl-α-D-xylopyranoside 2,4-di-O-benzyl (xylose backbone) 344.34 Da Xylose backbone reduces steric hindrance; faster glycosylation kinetics
Benzyl 2,3,4-Tri-O-benzyl-β-D-mannopyranoside 2,3,4-tri-O-benzyl 540.65 Da Fully protected except 6-OH; used in β-linked glycoside synthesis
1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside 1,2,3,4-tetra-O-benzyl 540.65 Da High hydrophobicity; ideal for lipidated glycoconjugates
4,6-O-Benzylidene-α-D-mannopyranoside Cyclic 4,6-O-benzylidene 448.51 Da Conformational rigidity; enhances stereoselectivity in glycosylations

Key Observations :

  • Regioselectivity : The 2,4-di-O-benzyl substitution in the title compound allows selective functionalization at the 3- and 6-positions, unlike fully protected analogs (e.g., 1,2,3,4-tetra-O-benzyl) .
  • Backbone Influence: Xylose analogs (e.g., Methyl 2,4-di-O-benzyl-α-D-xylopyranoside) exhibit faster reaction rates due to reduced steric hindrance compared to mannose derivatives .
  • Hydrophobicity : Increasing benzyl groups (e.g., tetra-O-benzyl derivatives) improve lipid solubility but may hinder aqueous-phase bioactivity .

Physicochemical Properties

  • Solubility: The title compound is soluble in organic solvents (e.g., CHCl₃, DCM) but insoluble in water, similar to other benzyl-protected sugars. In contrast, acetylated derivatives (e.g., 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) show moderate aqueous solubility .
  • Stability : Benzyl ethers resist hydrolysis under acidic conditions, whereas benzoyl or acetyl groups are prone to cleavage, limiting their use in multi-step syntheses .

Biological Activity

Introduction

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (MDBM) is a glycoside derivative of mannose, notable for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, microbiology, and biochemistry due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of MDBM, supported by relevant research findings and data.

MDBM is synthesized through the selective benzylation of methyl α-D-mannopyranoside. The structure can be represented as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

The compound features two benzyl groups attached to the 2 and 4 positions of the mannopyranoside ring, enhancing its lipophilicity and biological interaction potential.

Antimicrobial Activity

Research indicates that MDBM exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Escherichia coli . MDBM functions by inhibiting bacterial adherence to urinary tract cells, thereby preventing infections. The mechanism involves competition with mannose-binding lectins on bacterial surfaces, which is critical for their adhesion and colonization .

Antiviral Properties

MDBM has shown promise in antiviral applications as well. Its structural similarity to natural sugars allows it to interfere with viral entry mechanisms. In vitro studies suggest that MDBM can inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors .

Immunomodulatory Effects

Recent investigations have also explored the immunomodulatory effects of MDBM. It has been observed to enhance immune responses in animal models, potentially through the activation of macrophages and other immune cells. This activity may be beneficial in developing treatments for immunodeficiency disorders .

Enzyme Inhibition

MDBM acts as an inhibitor of various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can lead to altered carbohydrate metabolism, making MDBM a candidate for further research in metabolic disorders such as diabetes .

Case Study 1: Urinary Tract Infection Prevention

In a controlled study involving mice, MDBM was administered prior to exposure to infective strains of E. coli . The results demonstrated a significant reduction in urinary tract infections among treated subjects compared to controls. The efficacy was attributed to MDBM's ability to block bacterial adherence through competitive inhibition .

Case Study 2: Antiviral Activity Against Influenza Virus

A study assessed the antiviral properties of MDBM against the influenza virus. Cell cultures treated with MDBM showed a marked decrease in viral load compared to untreated controls. The compound's mechanism was linked to its interference with viral hemagglutinin, crucial for viral entry into host cells .

Table 1: Summary of Biological Activities of MDBM

Activity Mechanism Reference
AntimicrobialInhibits bacterial adherence
AntiviralBlocks viral entry
ImmunomodulatoryEnhances immune response
Glycosidase inhibitionAlters carbohydrate metabolism

Table 2: Efficacy of MDBM in Case Studies

Study Organism/Virus Outcome Reference
Urinary Tract InfectionE. coliReduced infection rates
Influenza VirusInfluenza ADecreased viral load

Q & A

Q. Analytical

  • X-ray Diffraction (XRD) : Resolves absolute configuration of crystalline derivatives (e.g., bromobenzoylated analogs) .
  • High-Resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., 13C^{13}\text{C}-labeling) and fragmentation pathways .
  • 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and quaternary carbons in complex oligosaccharides .

How do solubility properties impact experimental design, and what formulations address these limitations?

Q. Methodological

  • Solubility Challenges : The compound is hydrophobic in polar solvents (e.g., water or methanol).
  • Workarounds : Co-solvents (DCM/DMF mixtures) or micellar formulations enhance solubility for glycosylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

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